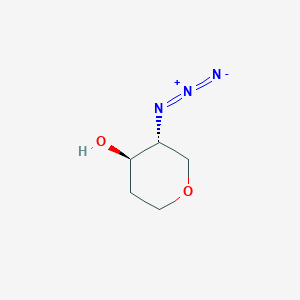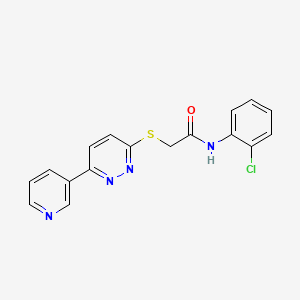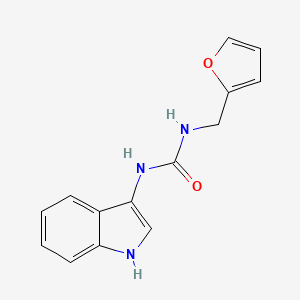
1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)piperidine-3-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . Trifluoromethyl groups are often found in pharmaceuticals and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known to affect the reactivity of compounds, often making trifluoromethyl-substituted compounds strong acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. The trifluoromethyl group is known to affect the properties of compounds, for example, by lowering the basicity of compounds like trifluoroethanol .
Aplicaciones Científicas De Investigación
- Researchers have explored the potential of this compound as an anticancer agent. The TFM group may enhance drug efficacy by influencing drug-receptor interactions or metabolic pathways .
- The compound has been studied as an inhibitor of blood coagulation factor Xa. Its potency, selectivity, and oral bioavailability make it a promising candidate for anticoagulant therapy .
Anticancer Properties
Coagulation Factor Xa Inhibition
Neuroprotective Effects
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-23-10-5-6-14(13-23)17(24)22-9-2-3-11-25-16-8-4-7-15(12-16)18(19,20)21/h4,7-8,12,14H,5-6,9-11,13H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDATXNBNWVAMJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)
![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)
![methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate](/img/structure/B2371907.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371913.png)

![8-[4-(Dimethylamino)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2371917.png)
![N1-cyclopropyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2371918.png)
